molecular formula C9H9N3O2 B2876649 5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 80353-96-4

5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid

Cat. No.: B2876649
CAS No.: 80353-96-4
M. Wt: 191.19
InChI Key: DYZRHXJOFPTLNO-UHFFFAOYSA-N
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Description

5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its anti-tuberculosis activity, it is believed to inhibit key enzymes involved in the bacterial metabolic pathways, leading to the disruption of essential cellular processes and ultimately bacterial cell death . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its potential as an anti-tuberculosis agent, particularly against resistant strains, sets it apart from other similar compounds .

Properties

IUPAC Name

5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-8-11-7(9(13)14)4-12(8)6(2)10-5/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRHXJOFPTLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C(=N1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylate (1.268 mmol, 0.278 g) was dissolved in ethanol (10 ml) and cooled to 0° C. 2 M NaOH solution was added to the reaction mixture. The resulting mixture was stirred at 0° C. for 30 min and for an hour at RT. The solvent was evaporated and water added to the residue. The water phase was made acidic with 1 M HCl and extracted three times with EtOAc. The combined organics were dried, filtered and evaporated. 0.292 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 2.46 (s, 3H), 2.83 (s, 3H), 7.39 (s, 1H), 8.57 (s, 1H).
Quantity
0.278 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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